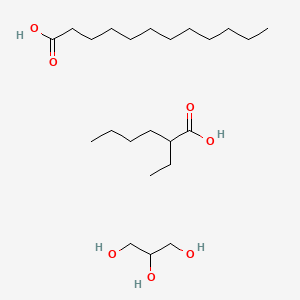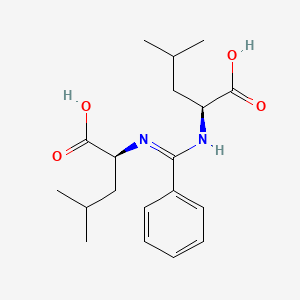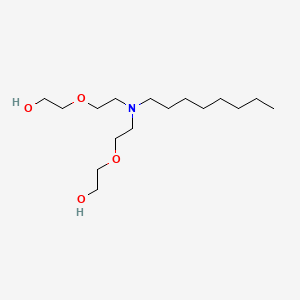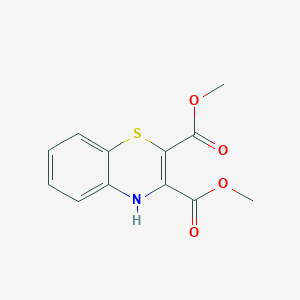
Trimethylolpropane 2-ethylhexanoate laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylolpropane 2-ethylhexanoate laurate is a complex ester compound that is widely used in various industrial applications. It is known for its excellent lubricating properties, making it a popular choice in the formulation of biolubricants. This compound is derived from trimethylolpropane, 2-ethylhexanoic acid, and lauric acid, resulting in a molecule that combines the beneficial properties of each component.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethylolpropane 2-ethylhexanoate laurate typically involves the esterification of trimethylolpropane with 2-ethylhexanoic acid and lauric acid. This reaction is usually catalyzed by sulfuric acid or other strong acids. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation and filtration to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylolpropane 2-ethylhexanoate laurate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines are used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives
Applications De Recherche Scientifique
Trimethylolpropane 2-ethylhexanoate laurate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of trimethylolpropane 2-ethylhexanoate laurate primarily involves its lubricating properties. The ester groups in the molecule provide excellent lubrication by reducing friction between surfaces. The compound forms a thin film on the surfaces, which minimizes wear and tear. Additionally, its biodegradability ensures that it breaks down into non-toxic components, making it environmentally friendly .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylolpropane tricaprylate/tricaprate: Another ester of trimethylolpropane with shorter fatty acid chains.
Trimethylolpropane trilaurate: Similar to trimethylolpropane 2-ethylhexanoate laurate but with only lauric acid esters.
Trimethylolpropane trioleate: Contains oleic acid esters, providing different lubrication properties.
Uniqueness
This compound is unique due to its combination of 2-ethylhexanoic acid and lauric acid esters. This combination provides a balance of lubricity, stability, and biodegradability, making it suitable for a wide range of applications. Its ability to form a stable film on surfaces and its low toxicity further enhance its desirability as a biolubricant .
Propriétés
Formule moléculaire |
C23H48O7 |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
dodecanoic acid;2-ethylhexanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C12H24O2.C8H16O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-6-7(4-2)8(9)10;4-1-3(6)2-5/h2-11H2,1H3,(H,13,14);7H,3-6H2,1-2H3,(H,9,10);3-6H,1-2H2 |
Clé InChI |
YRDUUJLNRKMQSN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)O.CCCCC(CC)C(=O)O.C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)





diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)





![2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole](/img/structure/B14457722.png)
